diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
This compound is a derivative of pyrrolidine-2,5-dione . It is part of a series of original hybrid pyrrolidine-2,5-dione derivatives that have shown potent anticonvulsant properties . The molecule consists of two approximately planar moieties .
Synthesis Analysis
The synthesis of similar compounds involves an optimized coupling reaction . For instance, reactions of alkyl 4-aminobenzoates with maleic anhydride give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which are then converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines .Molecular Structure Analysis
The molecular structure of similar compounds consists of two approximately planar moieties . The dihedral angle between these fragments is 63.70 (5)° .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and reactions with secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 .Scientific Research Applications
The compound , diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was first reported in the literature in 1899 . Surprisingly, there have been no further references to it since then, and the only experimental data available pertains to its melting point.
Synthesis and Structure
The compound was synthesized by reacting the dibromo analogue with an excess of potassium iodide in boiling ethanol. Its UV spectrum showed strong absorptions in the range of 200–354 nm, and its IR spectrum exhibited a prominent C=O absorption at 1686 cm⁻¹. Notably, the NMR spectra confirmed the presence of OH (at 9.55 ppm) and a remarkably shielded C–I signal (at 88.6 ppm) due to the heavy atom shielding effect of iodine . The X-ray structure revealed steric congestion around the central six-membered ring, resulting in the ester groups being nearly orthogonal to the plane of the benzene ring .
Potential Applications
Now, let’s explore some unique applications for this compound:
- Anticonvulsant Research:
- Considering the compound’s unique structure, it might be worth exploring its potential as an anticonvulsant agent. Researchers could investigate its effects on neuronal excitability and evaluate its activity in animal models of epilepsy .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
diethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O7S/c1-3-33-23(31)20-16-10-11-26(24(32)34-4-2)13-17(16)35-22(20)25-21(30)14-6-5-7-15(12-14)27-18(28)8-9-19(27)29/h5-7,12H,3-4,8-11,13H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMQZXBXNMMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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